molecular formula C10H8F2N4O2 B13723773 5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13723773
M. Wt: 254.19 g/mol
InChI Key: BGCNDYUEQDQNLV-UHFFFAOYSA-N
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Description

5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as the starting material. This compound undergoes a substitution reaction with pyrrolidine or morpholine to obtain an intermediate, which is then reduced to form another intermediate. This intermediate is acylated with phenyl chloroformate and finally reacted with heterocyclic compounds to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C10H8F2N4O2

Molecular Weight

254.19 g/mol

IUPAC Name

5-(3,3-difluoroazetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H8F2N4O2/c11-10(12)4-15(5-10)7-1-2-16-8(14-7)6(3-13-16)9(17)18/h1-3H,4-5H2,(H,17,18)

InChI Key

BGCNDYUEQDQNLV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=C(C=NN3C=C2)C(=O)O)(F)F

Origin of Product

United States

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